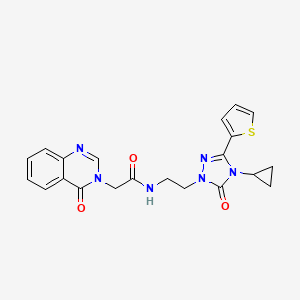
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates multiple bioactive motifs. Its unique structure suggests potential therapeutic applications across various fields, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is C19H19N5O2S, with a molecular weight of 386.4 g/mol. The structure features a triazole ring and a quinazoline moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1448073-52-6 |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene and triazole rings have shown enhanced bioactivity compared to simpler analogs.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of related compounds revealed that they exhibited potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 10 μg/mL .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been highlighted for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
Research Findings:
A recent investigation into similar triazole-containing compounds demonstrated significant antiproliferative effects against cancer cell lines. For example, compounds were shown to inhibit cell proliferation by up to 80% at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2-(4-oxoquinazolin)acetamide is crucial for optimizing its biological activity. Key findings include:
- Triazole Ring : The presence of the triazole ring enhances binding affinity to target enzymes involved in cancer progression.
- Quinazoline Moiety : This component has been associated with improved anticancer activity due to its ability to interfere with cellular signaling pathways.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c28-18(12-25-13-23-16-5-2-1-4-15(16)20(25)29)22-9-10-26-21(30)27(14-7-8-14)19(24-26)17-6-3-11-31-17/h1-6,11,13-14H,7-10,12H2,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILPWRPQDLEMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














